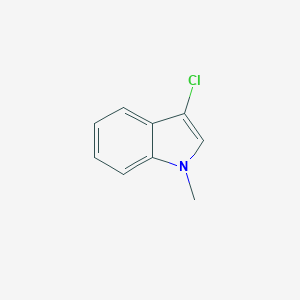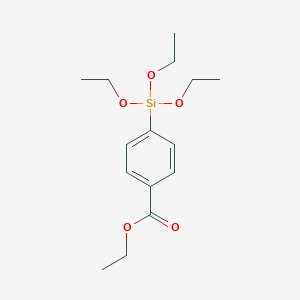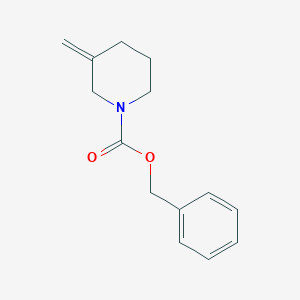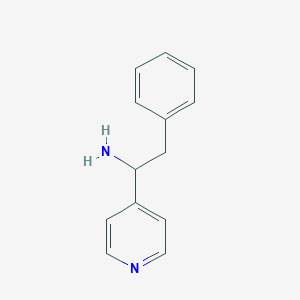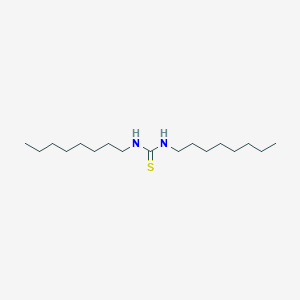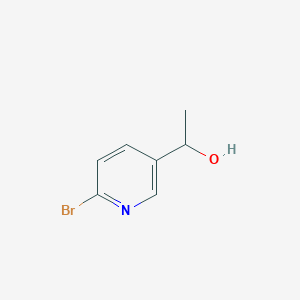
1-(6-Bromopyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-3-yl)ethanol, also known as 6-bromo-3-hydroxy-pyridine, is an organic compound with a molecular formula of C6H6BrNO. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of pyridine, which is an aromatic heterocyclic compound used in a variety of applications. 1-(6-Bromopyridin-3-yl)ethanol is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Hydrogen Production from Bio-ethanol
Bio-ethanol, an alcohol similar to the one , has been identified as a promising renewable energy carrier. Research has shown that reforming bio-ethanol provides an effective method for hydrogen production, which is crucial for fuel cell applications. Catalysts, particularly Rh and Ni, have been highlighted for their role in enhancing the hydrogen production process through ethanol reforming. This suggests that derivatives of ethanol, potentially including "1-(6-Bromopyridin-3-yl)ethanol," could be of interest in developing new catalysts or processes for renewable energy production (Ni, Leung, & Leung, 2007).
Biochemical Production and Purification
Ethanol and its derivatives are central to the production and purification of various biochemicals. For instance, the separation and purification processes of biologically produced 1,3-propanediol and 2,3-butanediol, which have wide applications, heavily rely on ethanol. This indicates the potential for "1-(6-Bromopyridin-3-yl)ethanol" in similar purification processes of other valuable biochemicals, given its unique properties that may influence solubility, reactivity, and separation efficiency (Xiu & Zeng, 2008).
Ethanol Blends in Fuel Technology
The blending of ethanol with diesel to create ethanol-diesel blends has been studied for its potential to reduce particulate emissions in engines. This area of research is significant for environmental sustainability and improving fuel efficiency. The properties of "1-(6-Bromopyridin-3-yl)ethanol," such as volatility, solubility, and combustion characteristics, could be explored for optimizing fuel blends and enhancing their environmental and performance benefits (Hansen, Zhang, & Lyne, 2005).
Propiedades
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJZKXYIAXLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

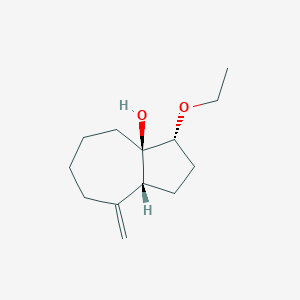

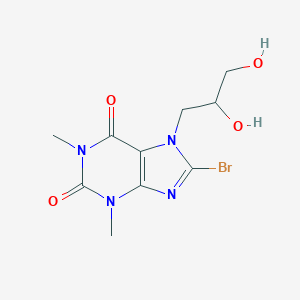
![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
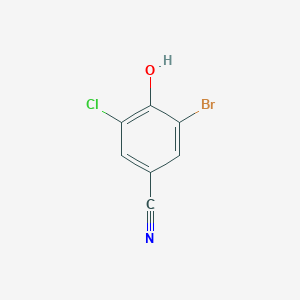
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
